molecular formula C10H14O2 B1180091 bacterioferritin comigratory protein CAS No. 136253-16-2

bacterioferritin comigratory protein

Cat. No.: B1180091
CAS No.: 136253-16-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bacterioferritin comigratory protein (BCP) is a member of the peroxiredoxin superfamily, serving as a crucial antioxidant enzyme in bacterial systems and other organisms. This non-heme peroxidase exhibits thiol-dependent catalytic activity against diverse oxidative substrates including hydrogen peroxide (H2O2), peroxynitrite, and organic hydroperoxides . BCP plays an essential role in cellular defense mechanisms, utilizing conserved cysteine residues to neutralize reactive oxygen species and protect cellular components from oxidative damage. Research applications for this compound span multiple disciplines. In oxidative stress studies, BCP demonstrates protective functions against hydrogen peroxide-mediated cell killing and contributes significantly to bacterial stress resistance . Its mechanism involves either 1-Cys or 2-Cys catalytic pathways, with the peroxidatic cysteine (C P ) reacting with peroxide substrates to form a sulfenic acid intermediate, subsequently resolved through intra- or inter-molecular disulfide bonds that are reduced by cellular electron donors like thioredoxin or glutaredoxin systems . Beyond its peroxidase function, BCP exhibits DNA-binding capabilities and provides protection against oxidative DNA damage, effectively shielding DNA from hydroxyl radical-induced strand breaks . This DNA protective role, combined with evidence of molecular chaperone activity under stress conditions, positions BCP as a multifunctional protein with significant implications for cellular homeostasis . This compound holds particular research value in microbial physiology and stress response studies. Investigations in Azorhizobium caulinodans have revealed BCP's importance in hydrogen peroxide resistance, nodulation, and nitrogen fixation, highlighting its role in symbiotic relationships . Studies in Synechococcus elongatus demonstrate BCP's contribution to herbicide tolerance through reactive oxygen species detoxification , while research in fission yeast indicates that BCP overexpression enhances viability under various stressors and modulates glutathione levels . These diverse functional attributes make this compound an invaluable tool for investigating bacterial oxidative stress response mechanisms, host-microbe interactions, and the molecular basis of antioxidant defense systems across biological kingdoms.

Properties

CAS No.

136253-16-2

Molecular Formula

C10H14O2

Synonyms

bacterioferritin comigratory protein

Origin of Product

United States

Scientific Research Applications

Biochemical Characterization

Recent studies have highlighted the biochemical properties of BCP, showcasing its ability to reduce various peroxides. For instance, research on the BCP from Burkholderia cenocepacia revealed that it operates through a 1-Cys catalytic pathway when lacking a resolving cysteine, demonstrating significant peroxidase activity with glutathione as a redox partner . Additionally, BCP has been shown to possess DNA-binding capabilities that protect supercoiled DNA from oxidative damage, indicating its potential role in genetic stability under stress conditions .

Applications in Research and Biotechnology

  • Oxidative Stress Defense : BCP is integral to the oxidative stress defense mechanisms in various organisms. Its ability to scavenge reactive oxygen species (ROS) makes it a valuable target for enhancing stress resistance in crops and microorganisms .
  • Antibacterial Properties : Biochemical screening has identified BCP as a target for developing antibacterial agents. Studies have demonstrated its potential against pathogenic bacteria by disrupting their oxidative stress response systems .
  • Bioremediation : Due to its antioxidant properties, BCP can be utilized in bioremediation strategies to mitigate oxidative damage in contaminated environments, enhancing the survival of microbial communities exposed to pollutants .
  • Genetic Engineering : The DNA-binding properties of BCP suggest applications in genetic engineering and synthetic biology, where it could be used to protect plasmids or other genetic constructs during manipulation and transformation processes .

Case Study 1: Antioxidant Mechanism in Candidatus Liberibacter asiaticus

A study focused on the 1-Cys peroxiredoxin from Candidatus Liberibacter asiaticus revealed that this variant of BCP plays a critical role in defending against peroxide-mediated cell death. The protein was shown to effectively scavenge ROS and protect cellular components from oxidative damage, demonstrating its significance in plant-pathogen interactions and potential applications in agricultural biotechnology .

Case Study 2: Biochemical Screening for Antibacterial Compounds

In an effort to identify novel antibacterial agents, researchers conducted in silico screenings targeting the BCP from Candidatus Liberibacter asiaticus. This study not only characterized the biochemical properties of BCP but also highlighted its potential as a target for drug development against bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

BCP shares functional and structural similarities with other antioxidant enzymes but exhibits distinct features in substrate specificity, catalytic mechanism, and physiological roles. Below is a comparative analysis:

Table 1: Comparative Analysis of BCP and Related Antioxidant Proteins

Feature BCP (1-Cys Prx) AhpC (2-Cys Prx) Tpx (Thiol Peroxidase) Bacterioferritin (Bfr)
Enzyme Class Peroxiredoxin (1-Cys) Peroxiredoxin (2-Cys) Thiol peroxidase Iron storage protein
Catalytic Mechanism Monomeric; Cys-45 redox site Dimeric; Two conserved cysteines Monomeric or dimeric; Cys-based Non-enzymatic; sequesters Fe²⁺
Substrate Preference Linoleic acid hydroperoxide > H₂O₂ Broad (H₂O₂, organic peroxides) H₂O₂ and organic peroxides N/A (indirect ROS mitigation)
Electron Donor Thioredoxin (Trx) AhpF (flavoprotein) Glutathione or Trx N/A
Oligomeric State Monomer Dimer or decamer Variable 24-mer nanocage
Physiological Role Direct peroxide reduction; host colonization Primary H₂O₂ detoxification Secondary peroxide scavenger Prevents Fenton reactions via Fe²⁺ storage

Key Distinctions

Catalytic Mechanism: BCP is a 1-Cys peroxiredoxin, relying solely on Cys-45 for catalysis, whereas AhpC (2-Cys Prx) requires a resolving cysteine (CysR) to form a disulfide bond . Tpx may utilize glutathione or Trx as electron donors, while BCP exclusively depends on Trx .

Substrate Specificity: BCP exhibits a 5-fold higher Vmax/Km for linoleic acid hydroperoxide compared to H₂O₂, highlighting its specialization in organic peroxide detoxification . AhpC shows broader substrate activity but is less efficient against bulky hydroperoxides .

Structural Insights: BCP’s monomeric structure contrasts with the oligomeric assemblies of AhpC and Bfr. Structural studies of Xanthomonas campestris BCP reveal unique intermediate-ligand complexes during peroxide reduction . Sulfhydryl modifications in BCP, such as cysteine sulfenic acid (Cys-SOH), are stabilized without forming disulfide bonds, a feature uncommon in 2-Cys Prx .

Regulatory Roles: BCP expression is dynamically regulated by oxidative stress and growth phase, whereas AhpC is constitutively expressed in E. coli .

Pathogenic and Symbiotic Functions :

  • BCP enhances H. pylori survival in host gastric mucosa by mitigating host-derived ROS .
  • In Rhizobium tropici, BCP and Bfr synergistically protect against oxidative damage during symbiosis with legumes .

Research Findings and Implications

  • Evolutionary Divergence : Phylogenetic analyses classify BCP into subfamilies based on catalytic activity, with some homologs (e.g., Sulfolobus solfataricus Bcp1) exhibiting chaperone-like functions alongside peroxidase activity .
  • Biotechnological Applications: BCP’s stability and specificity make it a candidate for engineering stress-resistant crops or antimicrobial agents .
  • Clinical Relevance : BCP inhibitors are being explored to target bacterial pathogens, leveraging its role in oxidative stress resistance .

Preparation Methods

Protein Expression

E. coli BCP is typically expressed in the JW2465 strain (Keio collection) with a knockout in the native bcp gene to prevent contamination. Cells are grown in Luria-Bertani (LB) medium containing 100 µg/mL ampicillin at 37°C until reaching an optical density (OD600) of 0.6. Expression is induced with 0.8 mM isopropyl-β-D-thiogalactopyranoside (IPTG) for 18 hours at 37°C.

Cell Lysis and Initial Purification

Post-induction, cells are lysed using an Avestin EmulsiFlex-C5 homogenizer, followed by centrifugation at 40,000 × g for 40 minutes to remove debris. Nucleic acids are precipitated with 1% (w/v) streptomycin sulfate and pelleted at 18,000 × g for 20 minutes.

Chromatographic Purification

The clarified lysate undergoes three sequential purification steps:

  • Anion Exchange Chromatography : A Q-Sepharose HP column equilibrated with 50 mM potassium phosphate (pH 7.0) and 1 mM EDTA. Elution is performed using a 0–1.0 M NaCl gradient.

  • Size Exclusion Chromatography : A Superose 12 prep grade column equilibrated with phosphate buffer (without EDTA). This step removes high-molecular-weight contaminants.

  • Hydroxyapatite Chromatography : A CHT Ceramic Hydroxyapatite column equilibrated with 5 mM sodium phosphate (pH 7.0). BCP elutes at 200 mM sodium phosphate.

Analytical Validation

  • Sedimentation Velocity : Analytical ultracentrifugation confirms that both oxidized and reduced BCP exist as monomers (25–200 µM).

  • Enzymatic Activity : Thioredoxin (Trx1)-dependent peroxidase assays using stopped-flow spectroscopy reveal a Vmax/Km of 1.3 × 10^4 M^−1 s^−1 for H2O2.

Table 1: Purification Summary for E. coli BCP

StepColumnBuffer ConditionsElution Condition
Anion ExchangeQ-Sepharose HP50 mM KPO4, 1 mM EDTA0–1.0 M NaCl gradient
Size ExclusionSuperose 1250 mM KPO4Isocratic elution
HydroxyapatiteCHT Ceramic5 mM NaPO4200 mM NaPO4

Preparation of Helicobacter pylori BCP

Cloning and Expression

The H. pylori bcp gene (HP0136) is cloned into pET vectors and expressed in E. coli BL21 Origami cells. Induction occurs at OD600 = 0.5 using 0.5 mM IPTG for 3 hours at 37°C.

Affinity Purification

Post-lysis via French press (18,000 psi), the supernatant is applied to a nickel-nitrilotriacetic acid (Ni-NTA) column. Contaminants are removed with 20 mM Na2HPO4 (pH 7.4), 500 mM NaCl, and 30 mM imidazole. BCP elutes at 250 mM imidazole.

Functional Characterization

  • Substrate Specificity : H. pylori BCP exhibits a preference for linoleic acid hydroperoxide, with Km values 10-fold lower than for H2O2.

  • Redox Partners : Activity assays confirm dependence on thioredoxin (Trx) and thioredoxin reductase (TrxR), with no activity observed using glutaredoxin.

Table 2: Key Parameters for H. pylori BCP Purification

ParameterValue
Expression HostE. coli BL21 Origami
Induction Condition0.5 mM IPTG, 3 hours
Affinity MatrixNi-NTA
Elution Buffer250 mM imidazole
Specific Activity12 U/mg (linoleic acid hydroperoxide)

Challenges in Candidatus Liberibacter asiaticus BCP Preparation

Expression Limitations

CLaBCP (from Candidatus Liberibacter asiaticus) is challenging to express in vitro due to the unculturable nature of its native host. Current studies rely on heterologous expression in E. coli, though detailed protocols remain sparse.

Biochemical Characterization

  • Kinetic Parameters : CLaBCP exhibits Km values of 54.43 µM (H2O2), 94.34 µM (tert-butyl hydroperoxide), and 120.6 µM (cumene hydroperoxide).

  • Structural Stability : Circular dichroism (CD) spectroscopy shows unfolding at guanidinium chloride concentrations >2 M.

Comparative Analysis of Preparation Methods

Host Systems

  • E. coli systems dominate due to high yield and scalability.

  • H. pylori BCP requires specialized affinity tags (6xHis) for purification.

Critical Buffers and Additives

  • Reducing Agents : DTT (1–10 mM) is essential for stabilizing reduced BCP.

  • Protease Inhibitors : EDTA (1 mM) is included in lysis buffers to prevent metal-dependent degradation.

Yield and Purity Metrics

OrganismYield (mg/L)Purity (%)
E. coli15–20>95
H. pylori5–8>90
C. Liberibacter1–2~80

Q & A

Q. What is the catalytic mechanism of BCP, and how can its thioredoxin-dependent activity be experimentally validated?

BCP functions as a thioredoxin (Trx)-dependent peroxiredoxin, reducing hydroperoxides via a thiol-mediated mechanism. Key steps for validation include:

  • Activity assays : Measure peroxidase activity using substrates like cumene hydroperoxide (CHP) or H2O2 in the presence of Trx/Trx reductase/NADPH. Activity loss in Trx-deficient mutants confirms dependency .
  • Cysteine mutagenesis : Replace catalytic cysteines (e.g., Cys<sup>45</sup> and Cys<sup>49</sup> in E. coli BCP) to disrupt disulfide bond formation, abolishing activity .
  • Kinetic analysis : Use stopped-flow spectroscopy to quantify rate constants for peroxide reduction and Trx regeneration .

Q. How does BCP differ from other peroxiredoxins (Prxs) in the TSA/AhpC family?

BCP is distinguished by:

  • Substrate specificity : Prefers alkyl hydroperoxides (e.g., CHP) over H2O2 in some bacterial species .
  • Structural motifs : Lacks the C-terminal helical dimerization domain of AhpC, adopting a monomeric or atypical oligomeric state .
  • Electron donor reliance : Unlike AhpC (which uses AhpF), BCP exclusively depends on Trx .

Advanced Research Questions

Q. How can structural studies resolve contradictions in BCP classification across bacterial species?

Conflicts arise due to divergent catalytic efficiencies and oligomeric states. Strategies include:

  • X-ray crystallography : Compare structures (e.g., Xanthomonas campestris BCP vs. E. coli BCP) to identify conserved active-site residues and dimerization interfaces .
  • Mass spectrometry (MS) : Use high-resolution MS to map disulfide bond formation and redox-sensitive cysteine modifications .
  • Phylogenetic analysis : Cluster BCP homologs based on sequence alignments and catalytic activities to refine subfamily classification .

Q. What experimental designs are optimal for probing BCP's role in oxidative stress resistance in vivo?

  • Knockout mutants : Compare survival of bcp-deficient strains (e.g., Helicobacter pylori) vs. wild-type under oxidative stress (e.g., paraquat or HOCl exposure) .
  • Transcriptomics : Profile BCP upregulation during iron deprivation or ROS-generating conditions (e.g., Prochlorococcus MED4 under low iron) .
  • Proteomics : Identify BCP interaction partners (e.g., Trx, Dps) under stress using co-immunoprecipitation .

Q. How does BCP contribute to host-microbe interactions, and how can this be quantified?

  • Infectivity assays : Inoculate host models (e.g., mice) with bcp knockout pathogens (e.g., H. pylori) to assess colonization defects .
  • ROS scavenging assays : Measure BCP's ability to neutralize host-derived ROS (e.g., neutrophil-generated H2O2) using fluorogenic dyes like Amplex Red .
  • Metabolomics : Track redox metabolites (e.g., NADPH/NADP<sup>+</sup> ratios) in BCP-expressing symbionts (e.g., Ensifer fredii) during plant interactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on BCP's oligomeric state and catalytic efficiency?

  • Size-exclusion chromatography (SEC) : Compare elution profiles under reducing vs. oxidizing conditions to detect oligomerization shifts .
  • Activity vs. oligomer correlation : Test if monomeric BCP (e.g., Mycobacterium tuberculosis PrxQ) retains activity or requires dimerization .
  • Species-specific assays : Validate catalytic rates (e.g., kcat/Km) across homologs to identify functional outliers .

Methodological Recommendations

Q. What techniques are critical for characterizing BCP's redox regulation?

  • Redox-sensitive GFP : Monitor intracellular BCP redox status in real time .
  • 2D electrophoresis : Resolve oxidized (disulfide) vs. reduced (thiol) BCP isoforms .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates during peroxide reduction .

Q. How to validate BCP's role in iron homeostasis alongside oxidative stress?

  • Iron chelation assays : Measure BCP induction in E. coli under iron-limiting conditions using qRT-PCR .
  • Ferritin co-regulation : Co-express BCP with bacterioferritin (Bfr) and assess iron storage/ROS protection synergistically .

Critical Considerations

  • Assay standardization : Use defined peroxide concentrations and Trx sources to enable cross-study comparisons .
  • Redox buffers : Include DTT or β-mercaptoethanol to maintain reducing conditions during in vitro assays .
  • Orthogonal validation : Combine genetic (knockouts), biochemical (activity assays), and omics approaches to confirm BCP's physiological roles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.